Bienvenue dans la boutique en ligne BenchChem!

Pleurocidin-like peptide GC3.2

Antimicrobial peptide SAR negative control peptide pleurocidin family profiling

Pleurocidin-like peptide GC3.2, also designated NRC-18, is an 18-residue cationic antimicrobial peptide (CAP) with the sequence GWKKWFTKGERLSQRHFA, isolated from the witch flounder (Glyptocephalus cynoglossus). It belongs to the pleurocidin family of fish-derived, α-helical, amphipathic host-defense peptides and carries a net charge of +4.5 to +5 at physiological pH with a molecular weight of 2,262 Da.

Molecular Formula
Molecular Weight
Cat. No. B1576804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleurocidin-like peptide GC3.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleurocidin-like Peptide GC3.2 (NRC-18): Procurement-Grade Overview for Antimicrobial Peptide Research


Pleurocidin-like peptide GC3.2, also designated NRC-18, is an 18-residue cationic antimicrobial peptide (CAP) with the sequence GWKKWFTKGERLSQRHFA, isolated from the witch flounder (Glyptocephalus cynoglossus) [1]. It belongs to the pleurocidin family of fish-derived, α-helical, amphipathic host-defense peptides and carries a net charge of +4.5 to +5 at physiological pH with a molecular weight of 2,262 Da [1][2]. First reported by Patrzykat et al. (2003) as part of a systematic genomic screening of flatfish antimicrobial peptide genes, GC3.2 is one of 20 synthetic NRC-series peptides produced for antimicrobial profiling [1]. The peptide is commercially available from multiple vendors as a lyophilized powder (typical purity >97% by HPLC) and is catalogued in authoritative AMP databases including DRAMP (DRAMP02366) and UniProt (Q7SZG7) [2][3].

Why Pleurocidin-like Peptide GC3.2 Cannot Be Interchanged with Other NRC-Series or Pleurocidin Analogs


Not all pleurocidin-family peptides are functionally equivalent. Among the 20 NRC peptides systematically tested by Patrzykat et al. (2003), GC3.2 (NRC-18) belongs to a distinct minority subset classified as "virtually inactive" alongside NRC-8, NRC-9, and NRC-20, contrasting sharply with the broad-spectrum, low-micromolar potency exhibited by co-family members such as NRC-3, NRC-12, and NRC-13 [1]. Even within peptides derived from the same host species (witch flounder), GC3.2 shows markedly weaker antimicrobial activity than NRC-16 and NRC-17, which carry MIC values in the 0.5–16 µM range against Gram-negative, Gram-positive, and fungal targets [1][2]. This functional divergence is sequence-driven: a single-residue substitution or truncation can convert an inactive peptide into a potent one, making generic substitution scientifically invalid for structure-activity relationship (SAR) studies, mechanism-of-action experiments, or any application requiring a defined activity baseline [1].

Pleurocidin-like Peptide GC3.2: Quantitative Differentiation Evidence Against Closest NRC-Series Comparators


GC3.2 is Classified as 'Virtually Inactive' Against a 12-Pathogen Panel, Unlike Potent NRC Peptides

In the foundational flatfish AMP study by Patrzykat et al. (2003), GC3.2 (NRC-18) was explicitly categorized as one of four "virtually inactive" peptides alongside NRC-8, NRC-9, and NRC-20, based on MIC values exceeding 64 µg/mL against nearly all 12 tested pathogens [1]. This contrasts with the most active peptides NRC-3, NRC-12, and NRC-13, which exhibited MICs of 1–8 µg/mL across the same panel [1]. While NRC-16 (also from witch flounder) subsequently demonstrated potent broad-spectrum activity with MICs of 0.5–32 µM and antibiofilm effects at 4–16 µM, GC3.2 remains a functionally distinct, near-inactive reference point for the pleurocidin family [2].

Antimicrobial peptide SAR negative control peptide pleurocidin family profiling

GC3.2 Retains Detectable but Narrow-Spectrum Activity Solely Against Salmonella enterica Typhimurium MS7953s

Despite its classification as virtually inactive, GC3.2 exhibits a single reproducible antimicrobial activity window: an MIC of 32 µg/mL against S. enterica serovar Typhimurium strain MS7953s, while showing >64 µg/mL against the closely related strain 14028s [1]. This strain-specific activity is unique among the inactive subset (NRC-8, NRC-9, and NRC-20 show >64 µg/mL against all Salmonella strains) and stands in contrast to the potent, broad activity of NRC-16 (MIC 0.5–2 µM vs. MS7953s; 16 µM vs. 14028s) [1][2]. The selective susceptibility of MS7953s—a strain with known outer membrane permeability defects—suggests that GC3.2 retains residual membrane-targeting capacity that is unmasked only when the bacterial permeability barrier is compromised [1].

narrow-spectrum antimicrobial Salmonella selectivity gram-negative selectivity probe

Sequence Divergence from Active Witch Flounder Peptides Defines GC3.2's Functional Null Phenotype

GC3.2 (NRC-18) differs from the highly active witch flounder peptides NRC-16 and NRC-17 by a complete substitution of the C-terminal half of the sequence. While NRC-16 (GWKKWLRKGAKHLGQAAIK-NH2) and NRC-17 (GWKKWLRKGAKHLGQAAIKGLAS-NH2) share a conserved LRKGAKHLGQAAI core, GC3.2 diverges to FTKGERLSQRHF in the corresponding region [1][2]. This substitution replaces two positively charged residues (R→F at position 6; K→T at position 7) and introduces a negatively charged glutamic acid (E) at position 11, reducing net charge density in the C-terminal domain. Additionally, GC3.2 is shorter (18 residues) than NRC-16 (19) and NRC-17 (23), and lacks their C-terminal amidation [2][3]. These combined changes reduce the peptide's overall cationic character and amphipathicity, directly explaining the loss of broad-spectrum antimicrobial activity [1].

antimicrobial peptide sequence-activity relationship cationic peptide engineering witch flounder AMP evolution

Absence of Published Cytotoxicity and Hemolytic Data for GC3.2 Contrasts with the Well-Characterized Safety Profile of NRC-16

A critical evidence gap exists for GC3.2: unlike NRC-16—which has been characterized for hemolytic activity (no significant human RBC lysis), cytotoxicity against HaCaT and RAW264.7 cell lines, and membrane selectivity using PC, PC/CH, and PC/SM liposome models—no hemolysis, cytotoxicity, or membrane-selectivity data have been published for GC3.2 as of the current literature [1][2]. The DRAMP database entry for GC3.2 (DRAMP02366) explicitly notes 'No hemolysis information or data found in the reference(s) presented in this entry' [2]. This absence is functionally meaningful: while NRC-16's selective membrane interaction has been experimentally validated (no interaction with mammalian-mimetic liposomes vs. melittin-positive control), the membrane interaction profile of GC3.2 at equivalent concentrations remains unknown [1].

peptide cytotoxicity profiling hemolytic activity screening therapeutic index assessment

GC3.2 Originates from a Distinct Gene Locus (GC3.2/ple) Compared to the Active GC3.8-Derived Peptides NRC-16 and NRC-17

GC3.2 is encoded by a distinct gene locus (designated 'ple' in witch flounder, GenBank AAP55800) separate from the GC3.8 locus that encodes NRC-17, and the GC3.8-t locus encoding NRC-16 [1]. The genomic organization revealed by Patrzykat et al. shows that pleurocidin-like genes in flatfish contain multiple introns and are clustered in the genome, with GC3.2 representing one of several paralogous copies [1]. The gene encoding GC3.2 was amplified from genomic DNA (not cDNA), meaning its natural expression status in witch flounder tissues was not confirmed in the original study, unlike NRC-17 (GC3.8) which was amplified from both genomic DNA and cDNA, confirming active transcription [1]. This genetic distinction implies that GC3.2 may be a pseudogene or a gene with restricted expression patterns, further differentiating it from transcriptionally active, potent paralogs.

pleurocidin gene family AMP locus evolution flatfish innate immunity genomics

Pleurocidin-like Peptide GC3.2: Research and Industrial Application Scenarios Driven by Quantitative Evidence


Validated Negative Control for Pleurocidin Structure-Activity Relationship (SAR) Studies

GC3.2 serves as a sequence-defined, experimentally confirmed negative control peptide for pleurocidin-family SAR studies. Its near-complete inactivity against a standardized 12-pathogen panel (MIC >64 µg/mL for 10/12 pathogens) provides a reliable baseline against which gain-of-function mutations can be measured [1]. Unlike scrambled-sequence or unrelated negative controls, GC3.2 retains the native N-terminal GWKKW motif and overall pleurocidin fold, ensuring that any activity restored by mutagenesis can be attributed to specific sequence determinants rather than global structural changes [1].

Outer Membrane Permeability Probe for Gram-Negative Pathogen Studies

The selective residual activity of GC3.2 against S. enterica Typhimurium MS7953s (MIC 32 µg/mL)—a deep-rough LPS mutant with enhanced outer membrane permeability—but not against the isogenic wild-type 14028s (MIC >64 µg/mL) positions this peptide as a functional probe for outer membrane barrier function [1]. Researchers investigating the role of LPS structure, efflux pumps, or membrane permeabilizers in Gram-negative susceptibility can use GC3.2 to discriminate between membrane-barrier-dependent and membrane-barrier-independent resistance mechanisms [1].

Template for Gain-of-Function Peptide Engineering and Domain-Swap Experiments

The sequence divergence between GC3.2 and the highly active NRC-16/NRC-17 peptides—particularly the FTKGERLSQRHF C-terminal domain replacing the LRKGAKHLGQAAI core—creates a defined template for rational peptide engineering [1][2]. Procurement of GC3.2 alongside NRC-16 or NRC-17 enables controlled domain-swap experiments (e.g., replacing the C-terminal half of GC3.2 with the corresponding region from NRC-16) to map the minimal sequence requirements for antimicrobial activity restoration, informing the design of truncated or modified therapeutic peptides [1][2].

Comparative Genomics and Evolution of Flatfish Antimicrobial Peptide Gene Families

As a peptide encoded by a distinct paralogous locus (GC3.2/ple, GenBank AAP55800) within the witch flounder genome, GC3.2 is a valuable reagent for comparative genomic studies of AMP gene duplication and functional diversification in teleosts [1][3]. Its apparent transcriptional silence (amplified from genomic DNA but not confirmed from cDNA) contrasts with the active expression of GC3.8-derived peptides, making it a candidate for studying pseudogenization and selective pressures on host-defense gene families in marine flatfish [1].

Quote Request

Request a Quote for Pleurocidin-like peptide GC3.2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.